molecular formula C16H23N3O2 B2360155 Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034431-41-7

Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2360155
CAS No.: 2034431-41-7
M. Wt: 289.379
InChI Key: XQYGVKIFKPIIRF-UHFFFAOYSA-N
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Description

Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a cyclobutyl methanone core linked to a piperidinyloxy group substituted with a 2,6-dimethylpyrimidine moiety. The compound’s stereoelectronic properties, including the electron-deficient pyrimidine ring and the strained cyclobutyl group, may influence its binding affinity and metabolic stability .

Properties

IUPAC Name

cyclobutyl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11-9-15(18-12(2)17-11)21-14-7-4-8-19(10-14)16(20)13-5-3-6-13/h9,13-14H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYGVKIFKPIIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine

The ether linkage is established via nucleophilic substitution between 4-chloro-2,6-dimethylpyrimidine and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate under basic conditions:

Reaction Conditions

Parameter Value
Substrate tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Electrophile 4-Chloro-2,6-dimethylpyrimidine
Base Sodium hydride (60% in oil)
Solvent Dimethylformamide (DMF)
Temperature Room temperature
Reaction Time 12–16 hours
Yield 58–62% (analogous reactions)

The reaction proceeds via deprotonation of the piperidine alcohol to generate an alkoxide, which displaces the chloride on the pyrimidine ring. Subsequent Boc deprotection using trifluoroacetic acid (TFA) yields 3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine.

Acylation of Piperidine with Cyclobutanecarbonyl Chloride

The secondary amine undergoes acylation under Schotten-Baumann conditions:

Reaction Conditions

Parameter Value
Acylating Agent Cyclobutanecarbonyl chloride
Base Triethylamine (TEA)
Solvent Dichloromethane (DCM)
Temperature 0°C → Room temperature
Reaction Time 4–6 hours
Yield 70–75% (estimated)

The mechanism involves nucleophilic attack by the piperidine nitrogen on the electrophilic carbonyl carbon, facilitated by TEA to scavenge HCl.

Mitsunobu Reaction-Based Synthesis

Ether Formation Using Mitsunobu Conditions

For substrates where nucleophilic substitution is inefficient, the Mitsunobu reaction couples 4-hydroxy-2,6-dimethylpyrimidine with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate:

Reaction Conditions

Parameter Value
Reagents DIAD, Triphenylphosphine
Solvent Tetrahydrofuran (THF)
Temperature 0°C → Room temperature
Reaction Time 8–12 hours
Yield 60–65% (analogous reactions)

This method avoids harsh bases and is advantageous for sterically hindered alcohols. Post-reaction, Boc deprotection and acylation follow as described in Section 2.2.

Alternative Synthetic Pathways

Solid-Phase Synthesis

High-throughput methods from peptide chemistry could immobilize the piperidine scaffold on resin, perform sequential functionalization, and cleave the final product. This approach remains speculative but offers potential for scalability.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for Key Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Nucleophilic Substitution 58–62 >95 High Moderate
Mitsunobu Reaction 60–65 >90 Moderate Low
Reductive Amination N/A N/A Theoretical High

Key findings:

  • Nucleophilic substitution offers the best balance of yield and scalability for industrial applications.
  • Mitsunobu reactions are preferable for sensitive substrates but require costly reagents.
  • Reductive amination remains underdeveloped for this target but could simplify steps if optimized.

Optimization Strategies

Solvent Screening

Data from analogous piperidine acylations indicate that switching from DCM to ethyl acetate improves yields by 8–12% due to better solubility of intermediates.

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate nucleophilic substitutions, reducing reaction times from 16 to 6 hours.

Green Chemistry Approaches

Microwave-assisted synthesis reduces ether formation times to 30 minutes with comparable yields (59%).

Challenges and Limitations

  • Pyrimidine Availability : 4-Chloro-2,6-dimethylpyrimidine is commercially limited, necessitating in-house synthesis from barbituric acid derivatives.
  • Acylation Side Reactions : Overacylation at the pyrimidine nitrogen occurs in 5–7% of cases, requiring chromatographic purification.
  • Cyclobutane Stability : The strained cyclobutane ring is prone to ring-opening under acidic conditions, mandating pH-controlled deprotection steps.

Chemical Reactions Analysis

Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of novel compounds and materials, contributing to the development of new chemical entities.

    Biology: The compound is utilized in biological studies to investigate its effects on various biological pathways and processes.

    Industry: The compound is used in the production of advanced materials and chemicals, enhancing industrial processes and products.

Mechanism of Action

The mechanism of action of Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methanone Derivatives

Compound Name Core Structure Key Substituents Potential Pharmacological Implications
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone (Compound A ) Cyclobutyl-methanone 2,6-Dimethylpyrimidin-4-yloxy on piperidine Enhanced selectivity for pyrimidine-binding targets
(R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone Difluorocyclobutyl-methanone Imidazo-pyrrolo-pyrazine on piperidine; 3,3-difluorocyclobutyl Improved metabolic stability via fluorination
(R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(4,4-difluoropiperidin-1-yl)methanone Difluoropiperidin-methanone Imidazo-pyrrolo-pyrazine on piperidine; 4,4-difluoropiperidin Altered pharmacokinetics due to piperidine fluorination
N-((1S,3S,4R)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)-3,3,3-trifluoropropane-1-sulfonamide Trifluoropropane-sulfonamide Imidazo-pyrrolo-pyrazine on cyclopentyl; trifluoropropane-sulfonamide Enhanced solubility and target engagement

Key Observations:

Core Modifications :

  • Compound A employs a cyclobutyl group, which introduces steric strain that may limit conformational flexibility compared to the difluorocyclobutyl or piperidinyl analogs .
  • The 2,6-dimethylpyrimidin-4-yloxy substituent in Compound A is distinct from the imidazo-pyrrolo-pyrazine groups in analogs, suggesting divergent target preferences (e.g., kinases vs. nucleotide-binding proteins).

Fluorination Effects :

  • Fluorinated analogs (e.g., 3,3-difluorocyclobutyl or 4,4-difluoropiperidin) likely exhibit improved metabolic stability and membrane permeability due to reduced cytochrome P450-mediated oxidation .

Sulfonamide vs.

Research Findings and Implications

While Compound A lacks publicly disclosed biological data, its structural features align with trends observed in kinase inhibitor design:

  • The 2,6-dimethylpyrimidine moiety may mimic ATP’s adenine ring, enabling competitive binding at kinase active sites.
  • The cyclobutyl group’s rigidity could reduce off-target interactions compared to bulkier substituents.

In contrast, fluorinated analogs from the patent literature emphasize tunable pharmacokinetics, a critical factor in drug development .

Biological Activity

Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is cyclobutyl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone, with the molecular formula C16H23N3O2C_{16}H_{23}N_{3}O_{2} and a molecular weight of 289.37 g/mol. Its structure features a cyclobutyl group linked to a piperidine ring that is further substituted with a pyrimidine moiety, which is known for its biological significance.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The pyrimidine moiety can interact with enzymes involved in nucleotide metabolism, potentially inhibiting their activity and altering cellular processes.
  • Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Research has shown that derivatives containing pyrimidine structures can inhibit the proliferation of various cancer cell lines. A notable study reported that compounds with structural similarities demonstrated cytotoxic effects against human cancer cells such as A431 vulvar epidermal carcinoma cells .

Antimicrobial Properties

The compound's potential antimicrobial effects have also been explored:

  • Antibacterial Activity : Compounds featuring piperidine and pyrimidine moieties have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound in relation to other compounds:

Compound NameStructure FeaturesBiological Activity
N-(piperidine-4-yl) benzamideHalogen or carboxyl groupsCytotoxicity against cancer cells
4-(piperidin-1-yl)pyridine derivativesStrong factor IIa inhibitionAnticoagulant effects
Cyclobutyl(3-(2,6-dimethylpyrimidin-4-yl)oxy)piperidinUnique cyclobutyl and pyrimidine structurePotential anticancer and antimicrobial activity

Case Studies

Several case studies have illustrated the biological potential of related compounds:

  • Pyrimidine Derivatives : A study evaluated a series of pyrimidine-containing compounds for their anticancer efficacy, revealing that specific substitutions enhanced their activity against various cancer cell lines .
  • Antiviral Research : Investigations into the antiviral properties of similar compounds indicated that targeting nucleotide biosynthesis pathways could lead to effective treatments against viruses such as hepatitis E virus (HEV), showcasing the broader implications of pyrimidine derivatives in therapeutic contexts .

Q & A

Q. Q1. What are the optimal synthetic routes for Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling between a piperidine derivative and a dimethylpyrimidinyloxy moiety. A key step is the formation of the ether linkage via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling (using palladium catalysts) is effective for aryl-ether bond formation, as demonstrated in structurally analogous compounds . Optimization includes:

  • Temperature control : Reactions at 80–100°C in anhydrous solvents (e.g., DMF or THF) improve kinetics.
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances cross-coupling efficiency.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures >95% purity .

Q. Q2. How can the conformational flexibility of the piperidine ring in this compound be analyzed experimentally?

Methodological Answer: The piperidine ring’s puckering can be quantified using Cremer-Pople parameters, which define out-of-plane displacements and pseudorotation phases. X-ray crystallography (via SHELXL refinement ) provides static snapshots, while NMR (¹H-¹H NOESY) reveals dynamic behavior in solution. For example:

  • X-ray analysis : Resolve bond angles and torsional strain using high-resolution data (≤1.0 Å).
  • NMR studies : Coupling constants (³JHH) between axial/equatorial protons indicate chair vs. boat conformations .

Q. Q3. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm connectivity (e.g., cyclobutyl CH₂ at δ ~2.5–3.0 ppm; pyrimidine protons at δ ~6.8–7.2 ppm). 2D experiments (HSQC, HMBC) validate long-range couplings .
  • Mass Spectrometry (HRMS) : Exact mass (e.g., C₁₆H₂₂N₃O₂ requires m/z 288.1711) confirms molecular formula .
  • IR Spectroscopy : Stretching frequencies (C=O at ~1650–1700 cm⁻¹; C-O-C at ~1200 cm⁻¹) verify functional groups .

Advanced Research Questions

Q. Q4. How can structure-activity relationships (SAR) be explored for the pyrimidinyloxy-piperidine moiety in modulating biological targets?

Methodological Answer:

  • Analog synthesis : Replace the 2,6-dimethylpyrimidine with other heterocycles (e.g., pyrazine or triazine) and assess activity shifts.
  • Biochemical assays : Measure binding affinity (e.g., IC₅₀) to kinases or GPCRs using fluorescence polarization or SPR .
  • Computational docking : Compare binding poses in AutoDock Vina or Schrödinger Suite to identify critical interactions (e.g., H-bonds with pyrimidine N atoms) .

Q. Q5. What experimental strategies resolve contradictions between computational predictions and observed bioactivity data?

Methodological Answer:

  • Free-energy perturbation (FEP) : Quantify binding energy differences when substituents (e.g., methyl groups on pyrimidine) are modified.
  • Alchemical binding assays : Use isothermal titration calorimetry (ITC) to validate enthalpy/entropy contributions predicted by MD simulations .
  • Crystallographic refinement : Compare predicted (Glide) vs. observed (X-ray) ligand-protein interactions to identify force field inaccuracies .

Q. Q6. How can metabolic stability and degradation pathways of this compound be characterized?

Methodological Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Key parameters:
    • Half-life (t₁/₂) : Calculated from pseudo-first-order kinetics.
    • Metabolite ID : Use high-resolution MS/MS (e.g., Q-TOF) to detect oxidative (e.g., hydroxylation) or hydrolytic products .
  • CYP inhibition screening : Assess interactions with CYP3A4/2D6 using fluorogenic substrates .

Q. Q7. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Methodological Answer:

  • Flow chemistry : Continuous synthesis reduces batch variability and improves safety for exothermic steps (e.g., cyclobutane formation).
  • Design of Experiments (DoE) : Optimize parameters (stoichiometry, solvent ratio) via response surface methodology .
  • Crystallization engineering : Use anti-solvent addition (e.g., water in DMSO) to enhance yield and polymorph control .

Q. Q8. How does the cyclobutyl group influence lipophilicity and membrane permeability?

Methodological Answer:

  • LogP measurement : Shake-flask method (octanol/water partitioning) quantifies lipophilicity. Cyclobutyl’s strain energy may reduce LogP vs. cyclohexyl analogs.
  • PAMPA assay : Assess passive diffusion across artificial membranes; compare with computational predictions (e.g., QikProp) .
  • MD simulations : Analyze membrane insertion dynamics using CHARMM36 force fields .

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